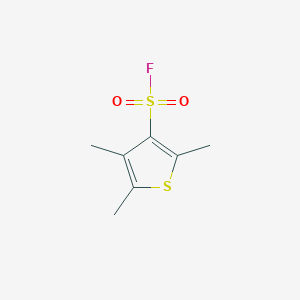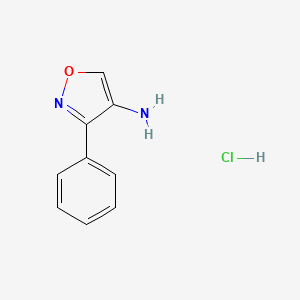
Trimethylthiophene-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylthiophene-3-sulfonyl fluoride is a type of sulfonyl fluoride, which is a class of compounds that have emerged as important functional groups in the field of synthetic chemistry . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for various applications .
Synthesis Analysis
Sulfonyl fluorides can be synthesized from sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, yielding 90–99% yields in one hour . Another approach is the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of sulfonyl fluorides, including Trimethylthiophene-3-sulfonyl fluoride, is characterized by a sulfur–fluorine bond . This bond is part of what gives sulfonyl fluorides their unique reactivity and stability .Chemical Reactions Analysis
Sulfonyl fluorides are used in a variety of chemical reactions. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been used in the development of new synthetic methods and have diverse applications in chemical reactions .Wissenschaftliche Forschungsanwendungen
Chemical Biology
Sulfonyl fluorides, including Trimethylthiophene-3-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Protease Inhibitors
These compounds are commonly used as protease inhibitors. They are known to modify not only reactive serines, but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
Covalent Enzyme Inhibition
Sulfonyl fluoride probes are believed to find greater utility in areas such as covalent enzyme inhibition . They can bind to the active site of an enzyme and inhibit its activity.
Target Identification and Validation
Another application of sulfonyl fluoride probes is in target identification and validation . They can be used to identify and validate the targets of drugs and other bioactive molecules.
Mapping of Enzyme Binding Sites
Sulfonyl fluoride probes can also be used for the mapping of enzyme binding sites, substrates, and protein–protein interactions .
Organic Synthesis
Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Drug Discovery
In the field of drug discovery, sulfonyl fluorides are used due to their ability to form stable covalent bonds with biological targets .
Materials Science
Lastly, sulfonyl fluorides, including Trimethylthiophene-3-sulfonyl fluoride, are also used in materials science . Their unique properties make them useful in the development of new materials.
Wirkmechanismus
Target of Action
Trimethylthiophene-3-sulfonyl fluoride (TMTSF) is a type of sulfonyl fluoride (SF) electrophile . . These residues are the primary targets of TMTSF and play crucial roles in various biochemical processes.
Mode of Action
TMTSF interacts with its targets through a process known as covalent modification . This interaction results in changes to the target residues, affecting their function and potentially altering the biochemical pathways in which they are involved .
Biochemical Pathways
The modification of target residues by TMTSF can affect various biochemical pathways. For instance, the modification of serine residues is commonly associated with protease inhibition . This could potentially affect pathways involving protease enzymes. The exact pathways affected would depend on the specific residues targeted by TMTSF in a given biological context.
Pharmacokinetics
Sf electrophiles like tmtsf are known for their biocompatibility and aqueous stability , which suggests that they may have favorable ADME properties. These properties could impact the bioavailability of TMTSF, influencing its effectiveness as a biochemical probe or potential therapeutic agent.
Result of Action
The covalent modification of target residues by TMTSF can result in various molecular and cellular effects. For example, the modification of serine residues can inhibit the activity of protease enzymes , potentially affecting protein degradation processes within cells. The exact effects would depend on the specific residues targeted by TMTSF and the biological context in which these modifications occur.
Zukünftige Richtungen
The field of sulfonyl fluoride research, including Trimethylthiophene-3-sulfonyl fluoride, is still evolving. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides have been reported . These strategies are expected to inspire additional novel approaches to access diverse sulfonyl fluorides . Furthermore, visible-light photoredox catalysis has emerged as an alternative method for synthesizing diverse sulfonyl fluorides .
Eigenschaften
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUKAAABVSECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylthiophene-3-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)

![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)
![1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2772745.png)
![(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2772746.png)


![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride](/img/structure/B2772752.png)
![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)
